molecular formula C11H10N2O3S B3050816 1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 28921-29-1

1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3050816
CAS No.: 28921-29-1
M. Wt: 250.28 g/mol
InChI Key: BEXQTUOZCTYWFF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, other names it might be known by, and its structural formula. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reactants, products, conditions, and mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties .

Scientific Research Applications

Hypolipidemic Activity

1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been explored for its hypolipidemic activity. Studies have shown that derivatives of this compound can significantly reduce serum cholesterol and triglyceride levels in rodents. For instance, Murthy et al. (1985) discovered that 2-(4-Methoxyphenyl)indan-1,3-dione, a structurally similar compound, reduced serum cholesterol by 41% and triglycerides by 58% in mice. This activity was further confirmed in rats, highlighting its potential as a hypolipidemic agent (Murthy, Wyrick, & Hall, 1985).

Antitumor Activity

The compound and its derivatives have also been evaluated for their antitumor properties. Kuznietsova et al. (2013) investigated dihydropyrrol and maleimide derivatives, finding that they could decrease the total area of colon tumors in rats by 46-60% without causing significant alterations to the liver and colon. This indicates a potential application in cancer treatment, particularly in reducing tumor size with minimal side effects (Kuznietsova et al., 2013).

Antiestrogenic Activity

The antiestrogenic activity of derivatives of this compound has been explored, with compounds showing high binding affinity to estrogen receptors in vitro. Jones et al. (1979) synthesized a derivative that demonstrated potent antiestrogenic activity both orally and subcutaneously in rats and mice, exceeding that of estradiol. This suggests potential therapeutic applications in conditions influenced by estrogen levels (Jones, Suarez, Massey, Black, & Tinsley, 1979).

Hepatoprotective Properties

Some derivatives have been studied for their hepatoprotective properties. Akhmetova et al. (2018) designed sulfanyl-substituted isoxazoles, analogues of this compound, and found that their metal complexes showed hepatoprotective activity comparable to S-adenosyl-L-methionine (SAM), a known hepatoprotective drug. This research opens doors for the development of new drugs to protect the liver from damage (Akhmetova, Galimova, Akhmadiev, Galimova, Khisamutdinov, Nurtdinova, Agletdinov, & Kataev, 2018).

Neuropharmacological Activity

The compound's derivatives have also shown promise in neuropharmacology. Tsypysheva et al. (2019) synthesized novel derivatives of 4-oxo-3-methylcytisine, structurally related to this compound, and found that they affected learning and memory in rats. This suggests potential applications in treating cognitive disorders or enhancing cognitive functions (Tsypysheva, Petrova, Koval'skaya, Lobov, Sapozhnikova, Makara, Gabdrakhmanova, & Zarudii, 2019).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Future Directions

This involves speculating on potential future research directions. This could be based on the compound’s properties, its potential applications, or unanswered questions about it .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)17/h2-5H,6H2,1H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXQTUOZCTYWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183122
Record name Barbituric acid, 1-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28921-29-1
Record name Barbituric acid, 1-(p-methoxyphenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barbituric acid, 1-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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